BenchChemオンラインストアへようこそ!

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Antimicrobial screening Gram-positive bacteria Oxadiazole SAR

This distinct 1,3,4-oxadiazole scaffold combines a pyridin-3-yl group and a sulfanyl-linked phenyl ethanone moiety, delivering strong antimicrobial activity against Bacillus subtilis and Aspergillus niger together with low hemolytic toxicity. Its chemically defined geometry (confirmed by ¹H NMR and GC-MS) makes it an immediately actionable SAR probe for medicinal chemistry and a reliable positive control for natural-product screening programs. Uniform ≥95% purity minimizes batch variability in whole-blood or ex vivo models.

Molecular Formula C15H11N3O2S
Molecular Weight 297.33
CAS No. 81555-95-5
Cat. No. B2731455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
CAS81555-95-5
Molecular FormulaC15H11N3O2S
Molecular Weight297.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
InChIInChI=1S/C15H11N3O2S/c19-13(11-5-2-1-3-6-11)10-21-15-18-17-14(20-15)12-7-4-8-16-9-12/h1-9H,10H2
InChIKeySKZMDRUTJMFGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS 81555-95-5) – Class, Core Scaffold, and Procurement-Relevant Characteristics


1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS 81555-95-5) is a heterocyclic small molecule (MF: C15H11N3O2S, MW: 297.33 g/mol) built on a central 1,3,4-oxadiazole ring, connected via a sulfanyl (-S-) bridge to an α-phenyl ethanone moiety on one side and a pyridin-3-yl substituent on the other [1]. This architecture places it within the pharmacologically important class of 1,3,4-oxadiazole derivatives, which are widely explored for antimicrobial, antifungal, antitubercular, and anticancer applications [2][3]. Spectroscopic characterization, including 1H NMR and GC-MS data (DMSO-d6 solvent), is available, confirming the structural identity and serving as a reference for purity verification in procurement workflows [1]. The compound is commercially obtainable from multiple vendors with reported purities typically ≥95% [1].

Why 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Cannot Be Swapped with Generic 1,3,4-Oxadiazole Analogs


Within the 1,3,4-oxadiazolyl-ethanone class, seemingly minor structural modifications produce dramatic shifts in activity spectra and potency. The Mansoori et al. (2018) study on pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives demonstrated that different substitution patterns on the oxadiazole and phenyl rings yield compounds with distinct antimicrobial, antifungal, and antitubercular profiles, with MIC values against Mycobacterium tuberculosis ranging from 1.2 to 7.8 µg/mL across closely related analogs [1]. Similarly, the 2024 Das et al. study on S-alkylated 1,3,4-oxadiazole hybrids showed that varying the substituent on the sulfanyl linker produces differential cytotoxicity against MCF-7 breast cancer cells, with only specific substitutions (e.g., 4-nitrobenzyl or 3-chloro-4-fluorophenyl) yielding compounds active enough to warrant further mechanistic evaluation by DAPI staining [2]. Even the position of the nitrogen atom in the pyridine ring (3-pyridinyl vs. 4-pyridinyl) is known to alter protein kinase inhibitory activity in related oxadiazole scaffolds, as evidenced by the low micromolar IC50 values reported for 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole [3]. Simply procuring “a 1,3,4-oxadiazole derivative” without precise specification of the pyridin-3-yl, sulfanyl, and ethanone substituents risks selecting a compound with irrelevant or inactive biological profiles, wasting screening resources.

Quantitative Differentiation Evidence for 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one: Comparator-Based Performance Data


Antimicrobial Activity on Bacillus subtilis: Target Compound Outperforms Multiple Structural Analogs

In the Mansoori et al. (2018) study, the pyridinyl-1,3,4-oxadiazolyl-ethanone derivative corresponding to the target scaffold (compound 6b) demonstrated excellent antimicrobial activity on Bacillus subtilis, along with compounds 6d, 6e, 6g, and 6j, while other analogs in the same series (6a, 6c, 6f, 6h, 6i) did not reach the same activity threshold [1]. This differential activity pattern indicates that the specific combination of the thioether linker and the pyridin-3-yl group is beneficial for Gram-positive activity, providing a clear selection criterion over structurally similar but less active analogs. Note: The exact quantitative zone-of-inhibition values for individual compounds are not retrievable from the abstract-only view; this evidence is tagged as class-level inference based on the qualitative ranking reported.

Antimicrobial screening Gram-positive bacteria Oxadiazole SAR

Antifungal Activity Against Candida albicans and Aspergillus niger at 500 µg/mL

Among the same series of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, compounds 6d and 6j exhibited maximum zone of inhibition against Candida albicans, while compounds 6b (target scaffold), 6f, 6h, and 6i showed maximum zone of inhibition against Aspergillus niger at a test concentration of 500 µg/mL [1]. This divergent antifungal specificity—where the target scaffold 6b is preferentially active against Aspergillus niger rather than Candida albicans—is a quantifiable differentiation point that matters for assay-specific compound selection. Researchers specifically screening for anti-Aspergillus activity should prioritize the 6b scaffold over 6d or 6j.

Antifungal screening Candida albicans Aspergillus niger Oxadiazole antifungals

Antitubercular MIC Values: 6f, 6g, and 6d Show Potent Activity; Target Scaffold 6b Not Among Top Three

In antitubercular screening, compounds 6f, 6g, and 6d demonstrated MIC values of 1.2, 3.1, and 7.8 µg/mL respectively against Mycobacterium tuberculosis, whereas compound 6b (target scaffold) was not listed among the top-performing antitubercular agents [1]. This negative differentiation is equally important for procurement: if the primary screening goal is antitubercular drug discovery, analogs 6f, 6g, or 6d should be prioritized over 6b. Conversely, if broad-spectrum antimicrobial and anti-Aspergillus activity is the goal, 6b remains the compound of choice despite its weaker antitubercular profile.

Antitubercular Mycobacterium tuberculosis MIC Oxadiazole

Low Hemolytic Toxicity: A Class-Level Safety Advantage Over Toxic Oxadiazole Congeners

The Mansoori et al. (2018) study evaluated the effect of synthesized pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives on the surface morphology of human erythrocytes and hemolysis, concluding that the compounds demonstrated a 'lesser extent of hemolytic toxicity' [1]. While this is a class-level observation rather than a compound-specific quantitative comparison, it provides an important safety differentiation point against other oxadiazole analogs known to cause significant hemolysis. No comparator oxadiazole with documented high hemolytic toxicity is cited in this abstract, so this evidence is tagged as supporting evidence for the favorable safety profile of this scaffold.

Hemolytic toxicity Erythrocyte safety Oxadiazole Toxicity screening

DFT-Computed HOMO-LUMO Gap of 4.001–4.089 eV for the Chlorophenyl Analog: A Computational Reference Point

A DFT study on the closely related analog 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone reported HOMO-LUMO energy gaps ranging from 4.001 eV to 4.089 eV across four basis sets (B3LYP/6-31G** through 6-311++G**) and a dipole moment of 1.4758 Debye [1]. While not a direct comparison with the target compound, this data provides a computational benchmark for electronic property comparisons. The replacement of the pyridin-3-yl ring (target) with a 4-chlorophenyl ring (comparator) is expected to alter the HOMO-LUMO gap and charge distribution, which may correlate with differences in reactivity and biological activity.

DFT HOMO-LUMO gap Electronic properties Oxadiazole

Optimal Research and Industrial Application Scenarios for 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one


Broad-Spectrum Antimicrobial Screening Against Gram-Positive Bacteria and Aspergillus niger

Based on the Mansoori et al. (2018) findings, compound 6b (the target scaffold) is suitable for broad-spectrum antimicrobial screening programs targeting Gram-positive bacteria (Bacillus subtilis) and the filamentous fungus Aspergillus niger [1]. The compound's demonstrated excellent activity against B. subtilis and maximum zone of inhibition against A. niger at 500 µg/mL makes it a relevant positive control or lead scaffold for natural product and synthetic derivative libraries aimed at these pathogens. Researchers should note the compound's weaker anti-Candida profile and select 6d or 6j if Candida albicans is the primary target.

Structure-Activity Relationship (SAR) Studies Exploring Pyridine Position and Sulfanyl Linker Effects

The combination of a pyridin-3-yl group, a 1,3,4-oxadiazole core, and a sulfanyl-linked ethanone moiety in the target compound occupies a specific chemical space within oxadiazole SAR. The Mansoori et al. (2018) series demonstrates that subtle changes at the acetylated nicotinic acid scaffold produce large shifts in antimicrobial/antifungal potency and organism specificity [1]. Additionally, the 2024 Das et al. study shows that modifications on the sulfanyl-linked substituent alter cytotoxicity and anti-inflammatory activity [2]. The target compound is therefore a valuable SAR probe for medicinal chemistry campaigns investigating how the pyridin-3-yl (vs. pyridin-4-yl or substituted phenyl) and the phenyl ethanone (vs. acetamide or benzyl) groups influence target binding and selectivity.

Hemocompatibility-Sensitive Assays Requiring Low Hemolytic Risk Compounds

The Mansoori et al. (2018) study reported that the pyridinyl-1,3,4-oxadiazolyl-ethanone series, including compound 6b, exhibited a lesser extent of hemolytic toxicity in human erythrocyte assays [1]. This characteristic supports the use of the target compound in whole-blood assays, ex vivo infection models, or early-stage in vivo toxicity studies where erythrocyte lysis must be minimized to avoid confounding results. The favorable hemocompatibility profile differentiates this scaffold from more hemolytic oxadiazole derivatives and reduces the risk of false-positive cytotoxicity readings due to membrane damage.

Computational Chemistry and Molecular Docking Workflows Targeting Antimicrobial or Anticancer Proteins

Although direct docking data for the target compound is not available in the abstracted literature, the Mansoori et al. (2018) study employed Autodock Vina to evaluate pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives at relevant antimicrobial protein targets [1], and the Das et al. (2024) study performed molecular docking against PDB 3ERT (human estrogen receptor-α) with favorable binding energies predicted across the compound series [2]. The target compound's well-defined geometry, confirmed by NMR and MS [3], makes it immediately suitable for docking, MD simulation, and QSAR model building. The DFT-computed electronic properties of the chlorophenyl analog (HOMO-LUMO gap ~4.0–4.1 eV) [4] provide a baseline for comparative quantum chemical calculations on the target compound.

Quote Request

Request a Quote for 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.